Digalacturonic acid (DP2) is a defined oligogalacturonide consisting of two D-galacturonic acid monomers linked by an α-(1→4) glycosidic bond. In commercial and research procurement, it serves as a highly specific, low-molecular-weight standard for pectin catabolism, structural biology, and transporter assays. Unlike crude pectin or heterogeneous polygalacturonic acid (PGA), digalacturonic acid provides exact stoichiometry, a defined degree of polymerization, and predictable solubility profiles. Its primary procurement value lies in its ability to act as a terminal substrate for specific exo-acting enzymes, a precise ligand for bacterial ABC transporters, and a structurally rigid additive for protein co-crystallization workflows .
Substituting digalacturonic acid with monomeric D-galacturonic acid (DP1), higher oligomers (DP3+), or polymeric polygalacturonic acid (PGA) fundamentally compromises assay specificity and downstream processing. Monomeric galacturonic acid lacks the critical α-(1→4) linkage required to study oligomer-specific transport mechanisms or exo-enzyme binding, and it exhibits different thermal degradation kinetics. Conversely, PGA is highly heterogeneous, suffers from variable solubility depending on its degree of esterification, and is broadly susceptible to endo-pectate lyases. Using PGA in enzyme assays introduces high background noise from random internal cleavage, whereas digalacturonic acid is strictly resistant to endo-cleavage, making it an indispensable standard for isolating exo-acting enzymatic activity[1].
Digalacturonic acid is highly resistant to cleavage by endo-pectate lyases (such as PelW), which rapidly depolymerize larger substrates. While trigalacturonic acid (DP3) is rapidly cleaved by PelW, digalacturonic acid remains intact and is exclusively targeted by oligogalacturonate lyase (Ogl) [1].
| Evidence Dimension | Susceptibility to endo-pectate lyase (PelW) cleavage |
| Target Compound Data | Digalacturonic acid (DP2): Highly resistant; acts as a terminal product |
| Comparator Or Baseline | Trigalacturonic acid (DP3) / PGA: Rapidly cleaved by PelW |
| Quantified Difference | DP2 isolates oligogalacturonate lyase (Ogl) activity with near-zero background from endo-enzymes. |
| Conditions | Standard pectate lyase assay (pH 8.5, Tris-HCl) |
Procuring DP2 allows researchers to precisely quantify exopolygalacturonase activity without the confounding background noise generated by endo-acting enzymes.
In the downstream processing of pectin digests, digalacturonic acid can be efficiently separated from monomeric backgrounds based on differential solubility. In a 60% ethanol solution, digalacturonic acid precipitates as a calcium salt, whereas calcium monogalacturonate remains fully soluble [1].
| Evidence Dimension | Calcium salt solubility in 60% ethanol |
| Target Compound Data | Digalacturonic acid: Precipitates out of solution |
| Comparator Or Baseline | Monogalacturonic acid: Remains fully soluble |
| Quantified Difference | Binary phase separation (solid precipitate vs. aqueous solution) under identical solvent conditions. |
| Conditions | 60% ethanol containing calcium ions |
This binary solubility difference enables cost-effective, scalable chemical fractionation of oligomers without relying exclusively on low-yield chromatographic methods.
Digalacturonic acid is utilized as a defined co-crystallization agent for enzymes such as proteinase K, yielding structures with resolutions as high as 1.5–1.8 Å. Unlike polymeric pectin, which is too heterogeneous and flexible to form ordered lattices, DP2 provides a rigid, uniform conformation that stabilizes protein crystals [1].
| Evidence Dimension | Suitability for ordered protein co-crystallization |
| Target Compound Data | Digalacturonic acid: Forms high-resolution co-crystals (e.g., 1.5-1.8 Å) |
| Comparator Or Baseline | Polygalacturonic acid / Pectin: Too heterogeneous, leading to amorphous or disordered interactions |
| Quantified Difference | Enables ordered crystallographic lattice formation compared to polymer-induced disorder. |
| Conditions | Proteinase K co-crystallization trials |
Provides structural biology core facilities with a reliable, defined additive for stabilizing and resolving challenging protein targets.
Digalacturonic acid serves as a specific, high-affinity ligand for the TogB periplasmic binding protein of the TogMNAB transporter system. While polymeric PGA is physically excluded from periplasmic transport, DP2 forms a specific complex (resolved at 2.2 Å) driven by a salt-bridge with the non-reducing sugar uronate group [1].
| Evidence Dimension | Periplasmic transport and TogB binding |
| Target Compound Data | Digalacturonic acid: Specifically binds TogB (complex resolved at 2.2 Å) |
| Comparator Or Baseline | Polygalacturonic acid: Excluded from periplasmic transport |
| Quantified Difference | Permeable and specifically bound vs. completely physically excluded. |
| Conditions | Isothermal titration calorimetry and X-ray crystallography of TogB |
Essential for microbiologists procuring defined molecular probes to study the binding kinetics of bacterial oligogalacturonide uptake mechanisms.
Because digalacturonic acid is resistant to endo-pectate lyases, it is the exact compound required to specifically measure oligogalacturonate lyase (Ogl) or exopolygalacturonase activity in crude microbial extracts without background interference from endo-acting enzymes[1].
Its distinct precipitation behavior as a calcium salt in 60% ethanol makes it an essential reference standard and process baseline for designing scalable chemical fractionation workflows to separate oligomers from monomeric galacturonic acid [2].
Due to its rigid, defined conformation, digalacturonic acid is procured as a specialized ligand for the co-crystallization of non-pectinolytic enzymes (such as proteinase K), enabling the resolution of high-quality X-ray diffraction data [3].
As a specific ligand for the TogMNAB ABC transporter system, digalacturonic acid is utilized as a defined molecular probe to study the binding kinetics, thermodynamics, and host-pathogen interactions in phytopathogenic bacteria where polymeric pectin is excluded [4].